deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2
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Overview
Description
Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 is a synthetic peptide composed of several amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents, acylating agents.
Major Products
Oxidation products: Methionine sulfoxide, methionine sulfone.
Reduction products: Free thiols from disulfide bonds.
Substitution products: Modified peptides with altered functional groups.
Scientific Research Applications
Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.
Comparison with Similar Compounds
Similar Compounds
Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met: Lacks the NH2 group at the C-terminus.
Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2: Contains the amino group on the ornithine residue.
Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-Leu-DL-Met-NH2: Lacks the N-methyl group on the leucine residue.
Uniqueness
Deamino-Orn-DL-Phe-DL-Phe-DL-Pro-DL-N(Me)Leu-DL-Met-NH2 is unique due to its specific sequence and modifications, which confer distinct properties and potential applications. The presence of N-methyl and deamino modifications can influence the peptide’s stability, binding affinity, and biological activity.
Properties
IUPAC Name |
N-[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]-1-[2-[[2-(5-aminopentanoylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoyl]-N-methylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H59N7O6S/c1-27(2)24-34(38(51)44-30(36(42)49)20-23-54-4)46(3)40(53)33-18-13-22-47(33)39(52)32(26-29-16-9-6-10-17-29)45-37(50)31(25-28-14-7-5-8-15-28)43-35(48)19-11-12-21-41/h5-10,14-17,27,30-34H,11-13,18-26,41H2,1-4H3,(H2,42,49)(H,43,48)(H,44,51)(H,45,50) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKPTSSZOJLFBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)N(C)C(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H59N7O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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